1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a methoxyphenyl group, a benzodiazolylmethyl group, a pyridinyl group, and a triazole carboxamide moiety
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis routes. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:
Formation of the Benzodiazole Intermediate: This step involves the reaction of 2-aminobenzylamine with appropriate reagents to form the benzodiazole ring.
Synthesis of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction involving azides and alkynes.
Coupling Reactions: The final step involves coupling the benzodiazole and triazole intermediates with the methoxyphenyl and pyridinyl groups under controlled conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and benzodiazole moieties, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine: This compound shares the methoxyphenyl and benzodiazole moieties but differs in the triazole and pyridinyl groups.
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine: This compound has a similar benzodiazole structure but lacks the triazole and pyridinyl groups.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-18-11-4-3-9-16(18)27-21(30)15-26-24(32)22-23(17-10-7-8-14-25-17)31(29-28-22)19-12-5-6-13-20(19)33-2/h3-14H,15H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUJLJKVBAFEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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